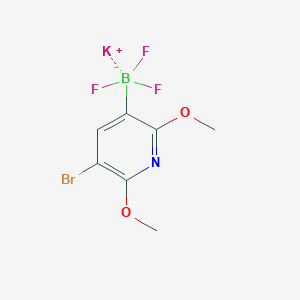

Potassium 5-Bromo-2,6-dimethoxypyridine-3-trifluoroborate

Description

Potassium 5-Bromo-2,6-dimethoxypyridine-3-trifluoroborate is a boron-containing heterocyclic compound with a pyridine backbone substituted with bromine, methoxy groups, and a trifluoroborate anion. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions due to its stability and reactivity under catalytic conditions. The trifluoroborate group enhances hydrolytic stability compared to boronic acids, making it advantageous for synthetic applications in medicinal chemistry and materials science .

Properties

IUPAC Name |

potassium;(5-bromo-2,6-dimethoxypyridin-3-yl)-trifluoroboranuide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BBrF3NO2.K/c1-14-6-4(8(10,11)12)3-5(9)7(13-6)15-2;/h3H,1-2H3;/q-1;+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLARMKCMJLKOAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC(=C(N=C1OC)OC)Br)(F)(F)F.[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BBrF3KNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material Functionalization

The process begins with 2,6-dimethoxypyridine derivatives. Bromination at the 5-position is achieved using molecular bromine (Br₂) or N-bromosuccinimide (NBS) in chlorinated solvents (e.g., CCl₄) at 0–25°C. For example, 2,6-dimethoxy-5-nitropyridine undergoes bromination with Br₂ in acetic acid, yielding 5-bromo-2,6-dimethoxypyridine.

Boronation via Lithiation

Lithiation at the 3-position is performed using n-butyllithium (n-BuLi) in tetrahydrofuran (THF) at −78°C. The lithiated intermediate reacts with triisopropyl borate (B(OiPr)₃), forming the boronic acid after acidic workup. Key parameters:

Trifluoroborate Salt Formation

The boronic acid is treated with potassium hydrogen difluoride (KHF₂) in aqueous ethanol, yielding the trifluoroborate salt. Recrystallization from acetone/ether mixtures enhances purity (>95%).

-

Brominate 2,6-dimethoxypyridine (10 mmol) with Br₂ (1.1 eq) in CH₃COOH at 25°C for 8 h.

-

Lithiate the product (5 mmol) with n-BuLi (1.1 eq) in THF at −78°C.

-

Add B(OiPr)₃ (1.2 eq), warm to 25°C, and hydrolyze with HCl.

-

React with KHF₂ (3 eq) in EtOH/H₂O, isolate via filtration.

Yield : 70–75%.

Hydroboration-Fluorination Sequential Approach

This method bypasses boronic acid isolation, improving atom economy.

Hydroboration of Haloalkenes

A haloalkene precursor (e.g., 5-bromo-1-pentene) undergoes hydroboration with dichloroborane (BHCl₂) at 0°C. The intermediate alkylborane is trapped with excess BHCl₂ to form a dichloroborane adduct.

Fluorination and Salt Formation

Treatment with KHF₂ in ether/water converts the adduct to the trifluoroborate salt. Trituration with ether removes disiloxane byproducts.

Advantages :

Cross-Coupling Approaches

Chemical Reactions Analysis

Types of Reactions

Potassium 5-Bromo-2,6-dimethoxypyridine-3-trifluoroborate undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions, where it acts as a boron reagent to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild conditions.

Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and bases such as potassium carbonate or potassium acetate.

Major Products Formed

Substitution Reactions: The major products are substituted pyridine derivatives, depending on the nucleophile used.

Coupling Reactions: The major products are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.

Scientific Research Applications

Organic Synthesis

Cross-Coupling Reactions

One of the primary applications of potassium 5-bromo-2,6-dimethoxypyridine-3-trifluoroborate is in cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction allows for the formation of carbon-carbon bonds between aryl or vinyl boron compounds and halides or pseudohalides. The trifluoroborate group stabilizes the compound, making it an effective nucleophilic partner in these reactions.

Mechanism of Action

The mechanism involves transmetalation with palladium catalysts, where the boron atom transfers to the palladium complex, facilitating the coupling with electrophiles. This is crucial for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals.

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of derivatives of this compound. For instance, a study demonstrated that certain derivatives induced apoptosis in cancer cell lines, showing promise as therapeutic agents against various cancers.

Case Study: FaDu Hypopharyngeal Tumor Cells

In a specific study involving FaDu hypopharyngeal tumor cells, compounds derived from this organoboron framework exhibited significant cytotoxic effects compared to traditional chemotherapeutics like bleomycin. The structure-activity relationship (SAR) analysis indicated that modifications on the pyridine ring influenced their efficacy.

Neuroprotective Effects

Certain analogs of this compound have shown neuroprotective properties by acting as voltage-gated potassium channel blockers. This action may be beneficial for conditions such as multiple sclerosis and warrants further investigation into their therapeutic potential.

Case Study: Voltage-Gated Potassium Channel Blockade

Research indicated that these compounds could stabilize membrane potentials and mitigate neuronal damage in demyelinating diseases, suggesting a role in neuroprotection.

Enzyme Inhibition

The compound has also been explored for its ability to inhibit specific enzymes involved in critical biological pathways. This inhibition could lead to therapeutic applications in various diseases by modulating metabolic processes.

Data Table: Comparison of Biological Activities

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound indicates stability under physiological conditions, which is essential for its application in biological systems. While low doses are generally safe, higher concentrations may lead to toxicity; thus, careful dosage considerations are necessary for therapeutic applications.

Mechanism of Action

The primary mechanism of action of Potassium 5-Bromo-2,6-dimethoxypyridine-3-trifluoroborate involves its role as a boron reagent in coupling reactions. In Suzuki-Miyaura coupling, the compound undergoes transmetalation with a palladium catalyst, forming a palladium-boron intermediate. This intermediate then reacts with an electrophilic organic group, resulting in the formation of a new carbon-carbon bond .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridine-Based Trifluoroborates

The following table compares Potassium 5-Bromo-2,6-dimethoxypyridine-3-trifluoroborate with other pyridine-derived potassium trifluoroborates:

| Compound Name | Substituents (Position) | Molecular Weight (g/mol) | Key Applications/Reactivity |

|---|---|---|---|

| This compound | Br (5), OMe (2,6), BF₃K (3) | ~318.99 | Cross-coupling, drug synthesis |

| Potassium 2,5-dibromo-pyridine-3-trifluoroborate | Br (2,5), BF₃K (3) | ~347.85 | Halogen-rich intermediates |

| Potassium (5-bromo-2-fluoropyridin-3-yl)trifluoroborate | Br (5), F (2), BF₃K (3) | ~292.97 | Fluorinated drug scaffolds |

| Potassium (3-chloro-2-methoxypyridin-4-yl)trifluoroborate | Cl (3), OMe (2), BF₃K (4) | ~271.53 | Directed functionalization |

Key Findings :

Non-Trifluoroborate Pyridine Derivatives

5-Bromo-3-iodopyridin-2-yl trifluoromethanesulfonate

- Structure : Br (5), I (3), trifluoromethanesulfonate (2)

- Applications : Acts as a dual leaving group (iodine and triflate) for sequential cross-coupling, contrasting with the trifluoroborate’s role as a nucleophilic partner .

- Reactivity : The triflate group is more labile than trifluoroborate, enabling faster reactions but requiring stricter anhydrous conditions .

Alkyl vs. Aromatic Trifluoroborates

Stability and Handling

- Potassium trifluoroborates, including the target compound, exhibit superior air and moisture stability compared to boronic acids, reducing decomposition risks during storage .

- In contrast, 2-Bromopyridine (a simpler analog) is highly volatile and toxic, requiring stringent safety protocols (e.g., ventilation, PPE) .

Biological Activity

Potassium 5-bromo-2,6-dimethoxypyridine-3-trifluoroborate (K-5-Br-2,6-DMP-3-TFB) is a versatile organoboron compound that has garnered attention in medicinal chemistry and synthetic organic chemistry due to its unique structural properties and reactivity. This article explores its biological activity, including its mechanism of action, applications in drug development, and relevant case studies.

- IUPAC Name : Potassium (5-bromo-2,6-dimethoxypyridin-3-yl)trifluoroborate

- Molecular Formula : CHBBFKNO

- Molecular Weight : 323.95 g/mol

- Purity : ≥95% .

K-5-Br-2,6-DMP-3-TFB acts primarily as a nucleophilic reagent in various cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction is crucial for the formation of carbon-carbon bonds, which are fundamental in the synthesis of complex organic molecules, including pharmaceuticals.

Key Reactions:

- Suzuki-Miyaura Cross-Coupling : K-5-Br-2,6-DMP-3-TFB can be utilized to couple with aryl halides or other electrophiles to form substituted pyridines and other biologically relevant compounds.

- Nucleophilic Substitution : The trifluoroborate moiety enhances the nucleophilicity of the compound, making it effective in various chemical transformations.

Biological Activity

The biological activity of K-5-Br-2,6-DMP-3-TFB has been investigated in several studies, revealing its potential as a precursor for biologically active compounds.

Antiviral Activity

Research has indicated that derivatives of pyridine-based trifluoroborates exhibit antiviral properties. For instance, compounds derived from K-5-Br-2,6-DMP-3-TFB have shown inhibitory activity against flavivirus proteases, which are critical targets for antiviral drug development.

Table 1: Biological Activity Summary

| Compound | Target | Activity | Reference |

|---|---|---|---|

| K-5-Br-2,6-DMP-3-TFB | Flavivirus NS2B-NS3 protease | IC: 130 nM | |

| K derivatives | Various viral targets | Inhibition observed |

Case Studies

-

Flavivirus Inhibition :

A study demonstrated that pyridine derivatives could inhibit Zika virus replication by targeting its protease. The structure-activity relationship (SAR) highlighted the importance of specific substitutions on the pyridine ring for enhancing biological activity . -

Cross-Coupling Applications :

K-5-Br-2,6-DMP-3-TFB has been successfully employed in synthesizing complex molecules through cross-coupling reactions. For example, it was used to create new antiviral agents by coupling with various aryl halides .

Q & A

Q. How should researchers address contradictory data in cross-coupling yields reported across studies?

- Troubleshooting :

Verify catalyst lot activity (e.g., Pd contamination).

Assess moisture content in solvents via Karl Fischer titration.

Compare with control reactions using 5-bromo-2-methoxyphenyltrifluoroborate (see for standardized protocols) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.